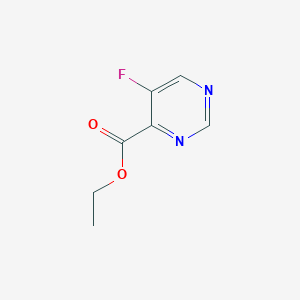

Ethyl 5-fluoropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBPBFLDZGXBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Fluorinated β-Keto Ester Intermediate

This method involves the preparation of a key intermediate, ethyl 2-fluoro-3-oxopentanoate, which undergoes cyclization to form the pyrimidine ring.

Step 1: Preparation of Ethyl 2-fluoro-3-oxopentanoate

- Reactants: Ethyl fluoroacetate and propionyl chloride

- Solvent: Tetrahydrofuran (THF), propyl ether, or isopropyl ether

- Base: Sodium hydride or potassium tert-butoxide/sodium tert-butoxide

- Conditions: Slow addition of ethyl fluoroacetate to sodium hydride in isopropyl ether at room temperature, followed by dropwise addition of propionyl chloride at 0–5 °C, stirring for 12 hours

- Purification: Under reduced pressure distillation at 20 mmHg, collecting the fraction boiling at 98–100 °C

- Yield: Approximately 32%

- Characterization: Proton nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure

Step 2: Cyclization to 6-Ethyl-5-fluoro-4-hydroxypyrimidine

- Reactants: Ethyl 2-fluoro-3-oxopentanoate and acetate carbonamidine

- Solvent and Base: Sodium methoxide in methanol or sodium ethoxide in ethanol

- Conditions: Reaction proceeds under basic conditions with stirring; reaction time ranges from 10 to 24 hours

- Purification: Cooling and stirring crystallization with crystal seed addition

- Outcome: Formation of 6-ethyl-5-fluoro-4-hydroxypyrimidine intermediate, which can be further converted to the ester derivative

This route is advantageous due to mild reaction conditions, use of inexpensive and readily available raw materials, and suitability for industrial scale-up with low environmental impact.

Reaction Conditions and Reagent Analysis

| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|

| Preparation of β-keto ester | Ethyl fluoroacetate, propionyl chloride, NaH base | Isopropyl ether | 0–5 °C | ~12 hours | 32% yield; purified by distillation |

| Cyclization to pyrimidine ring | β-keto ester, acetate carbonamidine, sodium methoxide | Methanol or ethanol | Room temp or mild | 10–24 hours | Crystallization purification |

| Cyclization with formamide | Enaminated product, formamide, sodium methoxide | Methanol or ethanol | Ambient | 10–24 hours | Molar ratio base:ester 2–4:1 |

Purification Techniques

- Crystallization: Cooling and stirring crystallization with seed crystals is effective for isolating the hydroxypyrimidine intermediate.

- Distillation: Reduced pressure distillation is used to purify the β-keto ester intermediate.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients is commonly employed to achieve purity above 95% for the final ester product.

- Recrystallization: Ethanol or ethanol/water mixtures are used to recrystallize and purify the final compound for structural analysis.

Spectroscopic and Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR are essential for confirming molecular structure and fluorine substitution.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies characteristic carbonyl (C=O) and carbon-fluorine (C–F) stretching vibrations.

- Elemental Analysis: Confirms composition consistent with calculated values.

Summary and Research Findings

The preparation of Ethyl 5-fluoropyrimidine-4-carboxylate is efficiently achieved via cyclization of fluorinated β-keto esters or enaminated intermediates with formamide under basic conditions, primarily using sodium methoxide in methanol. The key intermediate, ethyl 2-fluoro-3-oxopentanoate, is synthesized from ethyl fluoroacetate and propionyl chloride under mild conditions. The overall synthetic process is amenable to industrial scale-up due to mild reaction conditions, use of inexpensive reagents, and environmentally friendly procedures.

Purification by crystallization and distillation ensures high purity, while spectroscopic methods validate the molecular structure. These methods have been documented in multiple patents and research articles, confirming their reliability and reproducibility.

Scientific Research Applications

While the search results do not focus solely on the applications of "Ethyl 5-fluoropyrimidine-4-carboxylate," they do provide some information regarding its chemical context and synthesis of related compounds. Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, a related compound, has the molecular formula .

Here's a summary of the relevant information from the search results:

Synthesis and Intermediates

- A patent discusses a method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an intermediate for the antifungal drug voriconazole . The method involves using ethyl fluoroacetate and propionyl chloride to synthesize 2-fluoro-3-oxo ethyl valerate, which is then reacted with formamidine acetate to produce 6-ethyl-5-fluoro-4-hydroxy pyrimidine .

- 6-ethyl-5-fluoro-4-hydroxy pyrimidine is a key intermediate in the synthesis of voriconazole, a broad-spectrum antifungal drug .

Related Pyrimidine Derivatives

- Research has been conducted on tetrahydropyrimidine derivatives with halogenated benzyl derivatives and carboxylate linkages . One example is the synthesis of ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Voriconazole Synthesis

Mechanism of Action

Ethyl 5-fluoropyrimidine-4-carboxylate can be compared with other fluorinated pyrimidines:

5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase.

2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine used as an intermediate in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity compared to other fluorinated pyrimidines .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyrimidine ring significantly influence molecular properties. Key analogs and their characteristics are summarized below:

*Estimated based on structural analogs.

Key Observations:

- Fluorine vs. Hydroxyl/Chloro Groups: Fluorine’s electronegativity increases ring electron deficiency, enhancing reactivity in nucleophilic aromatic substitution compared to hydroxyl or chloro substituents .

- Trifluoromethyl Groups: CF₃ substituents (e.g., at C4) drastically increase lipophilicity and resistance to oxidation, making them favorable in agrochemical design .

- Ethoxycarbonyl Position: The COOEt group at C4 or C5 serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or conversion to amides .

Biological Activity

Ethyl 5-fluoropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a fluorine atom at the 5-position and an ethyl ester group at the 4-position. Its molecular formula is with a molecular weight of approximately 142.13 g/mol. The unique substitution pattern contributes to its reactivity and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Antiviral Properties

Research has indicated that this compound exhibits potential antiviral activity. In studies evaluating its efficacy against viral strains, it has demonstrated inhibitory effects on virus replication. For instance, compounds related to this structure were tested in yellow fever virus inhibition assays, showing over 50% inhibitory activity at concentrations around 50 µM .

Table 1: Antiviral Activity Data

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|---|

| This compound | Yellow Fever | 25 | >100 | >50 |

| Compound A | Yellow Fever | 20 | >100 | >60 |

| Compound B | Yellow Fever | 30 | >100 | >55 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. It functions as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. In vitro studies have shown that derivatives of this compound can significantly inhibit cancer cell proliferation .

Table 2: Anticancer Activity Data

| Compound | Cell Line | pIC50 Value | Growth Inhibition (%) |

|---|---|---|---|

| This compound | A431 (skin cancer) | 7.3 | 70 |

| Compound C | A431 (skin cancer) | 6.8 | 65 |

| Compound D | H1975 (lung cancer) | >7.0 | >75 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in nucleotide metabolism. The fluorine atom enhances binding affinity to these targets due to its electronegativity, which can improve the compound's pharmacological profile .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug development:

- Study on EGFR Inhibition : A conjugate involving this compound was shown to bind covalently to the epidermal growth factor receptor (EGFR), leading to significant growth inhibition in cancer cell lines .

- Antiviral Efficacy : In a study targeting flavivirus infections, derivatives of this compound were evaluated for their ability to inhibit viral replication, demonstrating promising results that warrant further investigation into their potential as antiviral agents .

- Comparison with Other Compounds : Comparative studies with other fluorinated pyrimidines such as 5-fluorouracil revealed that while this compound shares structural similarities, it possesses unique reactivity that could be advantageous for specific therapeutic applications .

Q & A

Q. What are the common synthetic routes for Ethyl 5-fluoropyrimidine-4-carboxylate?

this compound is typically synthesized via nucleophilic fluorination of pyrimidine precursors. A key step involves introducing fluorine at the 5-position using fluorinating agents like Selectfluor® or KF under controlled conditions. Esterification of the carboxylate group is achieved via refluxing with ethanol in the presence of acid catalysts. Purity is ensured through silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming molecular structure, particularly for detecting fluorine coupling patterns. X-ray crystallography provides precise bond lengths and angles (e.g., C–F = ~1.34 Å, C–O = ~1.21 Å), validated using programs like SHELXL . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C–F stretches .

Q. What are the typical applications in medicinal chemistry?

This compound serves as a scaffold for designing kinase inhibitors and antiviral agents. Its fluorinated pyrimidine core enhances metabolic stability and binding affinity to biological targets. Derivatives have been explored as intermediates in synthesizing fluorinated nucleoside analogs .

Q. How is purity optimized during synthesis?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization from ethanol yields crystals suitable for X-ray analysis. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How to resolve data contradictions in crystallographic analysis of fluorinated pyrimidines?

Discrepancies in bond angles or torsional parameters can arise from disorder or thermal motion. Refinement in SHELXL using restraints for fluorine atoms and validation with PLATON (e.g., ADDSYM checks) ensures structural accuracy. Compare anisotropic displacement parameters (ADPs) to identify disordered regions . For example, the C–F bond in shows a deviation of ±0.02 Å, resolved by refining occupancy factors .

Q. What strategies improve regioselective fluorination in pyrimidine carboxylates?

Regioselectivity is controlled by electron-withdrawing groups (e.g., esters) at the 4-position, which direct electrophilic fluorination to the 5-position. Microwave-assisted synthesis at 120°C with catalytic Cu(I) enhances reaction rates and selectivity. Monitor progress via ¹⁹F NMR to detect intermediates .

Q. How to handle disorder in crystal structures of derivatives?

For disordered fluorine or ethyl groups, split models in SHELXL with refined occupancy ratios. Apply similarity restraints (SIMU/DELU) to maintain geometric consistency. Validate using the R1 factor (<5%) and check for outliers in the CIF file using checkCIF .

Q. What experimental designs mitigate side reactions during fluorination?

Use anhydrous solvents (e.g., DMF) to prevent hydrolysis. Optimize molar ratios (e.g., 1:1.2 pyrimidine:Selectfluor®) and reaction time (2–4 hr) to minimize byproducts like difluorinated analogs. LC-MS tracking identifies side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.